molecular formula C16H17N3O3S B12858193 N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide

N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide

Cat. No.: B12858193
M. Wt: 331.4 g/mol
InChI Key: VLCAVVSOZVVTLN-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a unique structure that includes a pyrido[2,1-c][1,2,4]thiadiazine ring system fused with a carboxamide group and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylphenylamine with a suitable pyridothiadiazine precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst like piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide stands out due to its unique combination of a pyridothiadiazine ring system with an ethylphenyl substituent and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-ethylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide

InChI

InChI=1S/C16H17N3O3S/c1-2-12-5-3-6-13(11-12)17-16(20)14-7-4-8-19-9-10-23(21,22)18-15(14)19/h3-8,11H,2,9-10H2,1H3,(H,17,20)

InChI Key

VLCAVVSOZVVTLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CN3C2=NS(=O)(=O)CC3

Origin of Product

United States

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